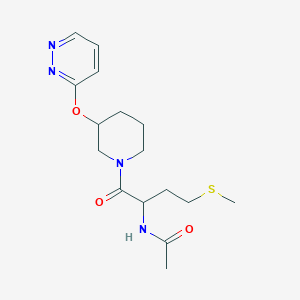

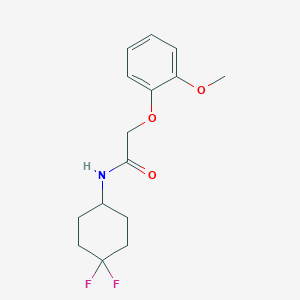

![molecular formula C22H21ClN4O5 B2518548 5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1172396-34-7](/img/structure/B2518548.png)

5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole" is a heterocyclic molecule that likely exhibits biological activity due to the presence of the oxadiazole and pyrazole moieties. These structural features are common in compounds with antifungal, antibacterial, and antitubercular properties, as seen in the derivatives synthesized and tested in the provided studies .

Synthesis Analysis

The synthesis of related compounds typically involves cyclocondensation reactions, as demonstrated in the synthesis of 5-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-3-aryl-1,2,4-oxadiazole derivatives . Another method includes oxidative cyclization using chloramine-T to synthesize 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles . These methods suggest that the target compound could be synthesized through similar reactions, utilizing appropriate starting materials and reagents to introduce the 3,4,5-trimethoxyphenyl and 3-chloro-4-ethoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR, and HRMS . X-ray crystallography has also been employed to determine the spatial structure of these molecules . These techniques would be essential in confirming the structure of the target compound after synthesis.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the oxadiazole and pyrazole rings. For instance, the oxadiazole ring is known for its participation in nucleophilic substitution reactions, which could be useful in further functionalization of the compound . The pyrazole moiety could engage in various reactions, including cyclization and substitution, depending on the substituents present .

Physical and Chemical Properties Analysis

The physical properties of similar compounds, such as solubility and crystallinity, can be inferred from their structural characteristics . The chemical properties, including absorption and emission spectra, are influenced by the substituents on the aryl ring bonded to the pyrazole moiety and the solvent polarity . The target compound's properties would likely be similar, with variations due to its specific substituents.

Relevant Case Studies

Case studies involving related compounds have shown a range of biological activities. For example, some derivatives have exhibited antifungal and antitubercular activities , while others have shown potential as hypoglycemic agents . The antibacterial and antifungal activities of these compounds have been attributed to the presence of the oxadiazole and pyrazole rings . Additionally, some derivatives have been evaluated for their antioxidant, analgesic, and anti-inflammatory actions . These studies provide a basis for the potential biological applications of the target compound.

科学的研究の応用

Computational and Pharmacological Evaluation of Heterocyclic Derivatives

A study conducted by Faheem (2018) focused on the computational and pharmacological evaluation of novel heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazole compounds. The research investigated these compounds for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential. Docking against various targets such as EGFR, tubulin, COX-2, and 5-LOX was performed. One of the compounds exhibited moderate inhibitory effects across all assays, while another showed significant affinity for COX-2 and 5-LOX, correlating to its pronounced analgesic and anti-inflammatory effects. Another compound displayed antioxidant potential with an EC50 value of 100 μg/mL, and a different derivative was the most potent in toxicity assessment and tumor inhibition, with LC50 values of 2.47 and 5.51 μg/mL, respectively Faheem, 2018.

Anticancer and Antiangiogenic Effects of Thioxothiazolidin-4-one Derivatives

Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and investigated their anticancer and antiangiogenic effects using a mouse model. The derivatives significantly reduced tumor volume, cell number, and increased the lifespan of mice bearing Ehrlich Ascites Tumors (EAT). These compounds also manifested strong antiangiogenic effects and suppressed tumor-induced endothelial proliferation, highlighting their potential as anticancer therapies Chandrappa et al., 2010.

Pharmacological Evaluation of Pyrazolines Based Thiazolidin-4-one Derivatives

Research by Patel et al. (2013) involved the design, synthesis, and pharmacological evaluation of new series of pyrazoline-based thiazolidin-4-one derivatives. These compounds were analyzed for their properties concerning cancer and HIV, comparing them to other known compounds. The study provided detailed structural confirmation through various spectroscopic methods and evaluated antimicrobial activity, contributing to the understanding of these compounds' potential medicinal applications Patel et al., 2013.

Synthesis and Antibacterial Activity of Oxadiazole Derivatives

Rai et al. (2009) synthesized a series of novel oxadiazole derivatives and evaluated their antibacterial activity. Among these, one compound showed significant antibacterial activity against various bacterial strains, indicating its potential as a therapeutic agent. The study provided insights into the structure-activity relationship of these compounds, contributing to the development of new antibacterial drugs Rai et al., 2009.

作用機序

The compound also contains a pyrazolidine ring, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. Pyrazolidine derivatives have been reported to possess various biological activities, such as anti-inflammatory and analgesic activities .

The compound also contains a trimethoxyphenyl (TMP) group. The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .

将来の方向性

特性

IUPAC Name |

5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN4O5/c1-5-31-16-7-6-12(8-15(16)23)19-14(11-24-26-19)22-25-21(27-32-22)13-9-17(28-2)20(30-4)18(10-13)29-3/h6-10,14,19,24,26H,5,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSCKYUPGZJGKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 133563179 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

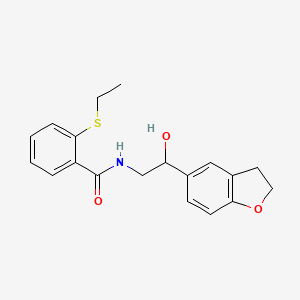

![1-(2,5-dimethylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518467.png)

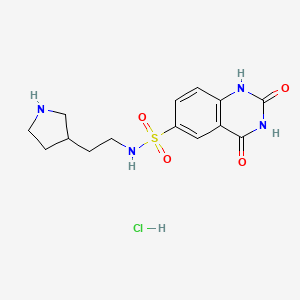

![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2518473.png)

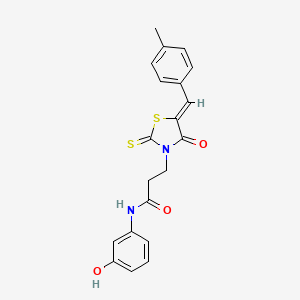

![N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2518474.png)

![N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide](/img/structure/B2518477.png)

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2518478.png)

![1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2518480.png)

![Methyl 3-[(3,6-dioxo-4-{[4-(phenylamino)phenyl]amino}cyclohexa-1,4-dien-1-yl)sulfanyl]propanoate](/img/structure/B2518481.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2518487.png)

![Tert-butyl N-[(3S,4R)-4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxolan-3-yl]carbamate](/img/structure/B2518488.png)